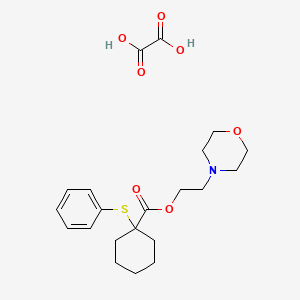
2-morpholin-4-ylethyl 1-phenylsulfanylcyclohexane-1-carboxylate;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-morpholin-4-ylethyl 1-phenylsulfanylcyclohexane-1-carboxylate; oxalic acid is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique molecular structure, which includes a morpholine ring, a phenylsulfanyl group, and a cyclohexane carboxylate moiety. The presence of oxalic acid further enhances its chemical properties, making it a valuable compound in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholin-4-ylethyl 1-phenylsulfanylcyclohexane-1-carboxylate typically involves multiple steps, starting with the preparation of the morpholine derivative. This is followed by the introduction of the phenylsulfanyl group and the cyclohexane carboxylate moiety. The final step involves the addition of oxalic acid to form the desired compound. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process may also involve purification steps such as crystallization and chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-morpholin-4-ylethyl 1-phenylsulfanylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .
Scientific Research Applications
2-morpholin-4-ylethyl 1-phenylsulfanylcyclohexane-1-carboxylate has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-morpholin-4-ylethyl 1-phenylsulfanylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist, modulating the activity of receptors and enzymes. This can lead to changes in cellular signaling and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other morpholine derivatives, phenylsulfanyl compounds, and cyclohexane carboxylates. Examples include:
- 2-morpholin-4-ylethyl 1-phenylcyclohexane-1-carboxylate
- 2-morpholin-4-ylethyl 1-phenylsulfanylcyclohexane-1-carboxylate without oxalic acid .
Uniqueness
The uniqueness of 2-morpholin-4-ylethyl 1-phenylsulfanylcyclohexane-1-carboxylate; oxalic acid lies in its combined structural features, which confer distinct chemical and biological properties. The presence of the morpholine ring, phenylsulfanyl group, and cyclohexane carboxylate moiety, along with oxalic acid, makes it a versatile compound with diverse applications in research and industry .
Properties
CAS No. |
101329-97-9 |
|---|---|
Molecular Formula |
C21H29NO7S |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl 1-phenylsulfanylcyclohexane-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C19H27NO3S.C2H2O4/c21-18(23-16-13-20-11-14-22-15-12-20)19(9-5-2-6-10-19)24-17-7-3-1-4-8-17;3-1(4)2(5)6/h1,3-4,7-8H,2,5-6,9-16H2;(H,3,4)(H,5,6) |
InChI Key |
YOHNXDTZVSZCBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)OCCN2CCOCC2)SC3=CC=CC=C3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















